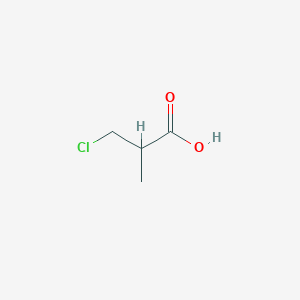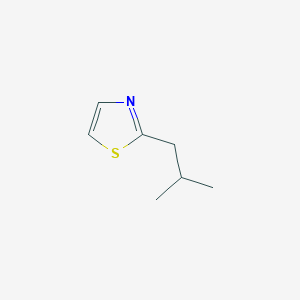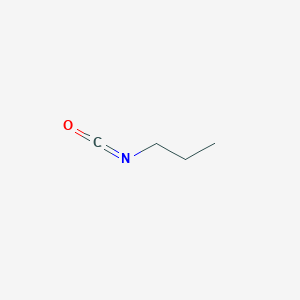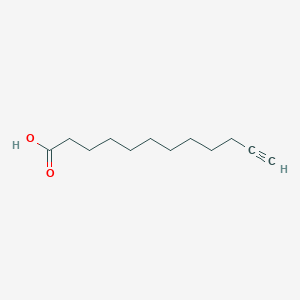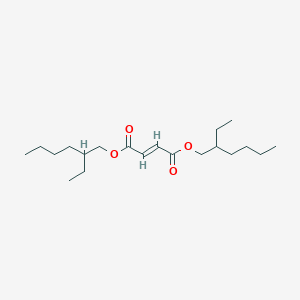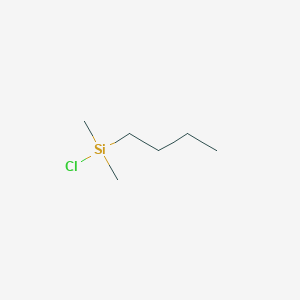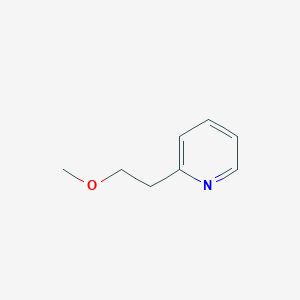
Phenylmercuric hydroxide
説明
Phenylmercuric hydroxide is an organomercury compound that has been studied for its various chemical properties and reactions. It is known to form complexes with other compounds and has been used in selective chemical reactions. For instance, it has been utilized as a reagent for the selective hydration of nonconjugated terminal alkynes to form methyl ketones with high yields . Additionally, it has been shown to penetrate skin and muscle tissue when used as a bactericide in dermatological applications .
Synthesis Analysis
The synthesis of phenylmercuric hydroxide can involve reactions with other organometallic compounds. For example, it can be produced by reacting phenylmercury(II) acetate with aqueous hydrofluoric acid, forming a material that appears to be an HF adduct of phenylmercuric fluoride . Moreover, phenylmercuric hydroxide can be synthesized by the action of nickel(II) and cobalt(II) acetylacetonates, leading to the formation of complex adducts .
Molecular Structure Analysis
The molecular structure of phenylmercuric hydroxide and its derivatives has been characterized using various analytical techniques. X-ray crystallography has been employed to determine the structure of complexes formed by phenylmercuric hydroxide, revealing the coordination environment of the mercury atom . For instance, the structure of phenylmercury(II) acetate, a related compound, shows a digonal coordination with the mercury atom bound to a phenyl ring and an acetate-oxygen atom .
Chemical Reactions Analysis
Phenylmercuric hydroxide participates in a range of chemical reactions. It has been used to fluorinate other organomercury compounds, such as phenyl(tribromomethyl)mercury, to produce phenyl(trifluoromethyl)mercury . Additionally, it can form sigma-bonded mercury acetylides as intermediates in hydration reactions . The compound also exhibits the ability to form complexes with ligands, altering its coordination environment and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylmercuric hydroxide have been explored through various studies. Thermogravimetric analysis and infrared spectroscopy have confirmed the existence of discrete compounds like phenylmercuric hydroxide and phenylmercuric oxide . The luminescent properties of phenylmercury(II) complexes have been investigated, showing metal-perturbed ligand-centered luminescence characteristics in both solution and solid phase . The penetration of phenylmercuric hydroxide into skin and muscle tissue has been demonstrated, highlighting its potential for clinical use in treating infections .
科学的研究の応用
Organometallic Oxides, Alkoxides, and Peroxides : This research by Bloodworth (1970) demonstrates the existence of phenylmercuric hydroxide and its applicability in differentiating between similar compounds using thermogravimetric analysis and infrared spectroscopy (Bloodworth, 1970).
Penetration into Skin and Muscle Tissue : Goldberg, Shapero, and Wilder (1950) explored the use of phenylmercuric hydroxide in clinical settings for treating skin infections, highlighting its high antibacterial activity and ability to penetrate skin and muscle tissue (Goldberg, Shapero, & Wilder, 1950).
Reaction with N-acids : Kravtsov and Nesmeyanov (1967) investigated the reaction of phenylmercuric hydroxide with cyclic-N-acids and sulfamides, providing insights into its chemical reactivity and potential applications in synthesizing C6H5Hg derivatives (Kravtsov & Nesmeyanov, 1967).
Hydration of Nonconjugated Terminal Alkynes : Janout and Regen (1982) described a highly selective method for hydrating nonconjugated terminal alkynes using phenylmercuric hydroxide, highlighting its potential in organic synthesis (Janout & Regen, 1982).
Effects on Haemoglobin : Cecil and Snow (1962) studied the reaction of phenylmercuric hydroxide with hemoglobin, providing insights into its interaction with biological molecules (Cecil & Snow, 1962).
Metabolic Conversion by Microorganisms : Matsumura, Gotoh, and Boush (1971) investigated the metabolic conversion of phenylmercuric acetate (a related compound) by soil and aquatic microorganisms, demonstrating its environmental impact (Matsumura, Gotoh, & Boush, 1971).
Safety And Hazards
特性
IUPAC Name |
phenylmercury;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.Hg.H2O/c1-2-4-6-5-3-1;;/h1-5H;;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYUMXXVCSLXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7HgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059213 | |
| Record name | Phenylmercuric hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylmercuric hydroxide appears as a fine white to cream crystalline solid. Toxic by ingestion, inhalation or skin absorption. Denser than water., White to cream-colored solid; [Hawley] Sparingly soluble in water; [Ullmann] | |
| Record name | PHENYLMERCURIC HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenylmercuric hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9315 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000832 [mmHg] | |
| Record name | Phenylmercuric hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9315 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenylmercuric hydroxide | |
CAS RN |
100-57-2 | |
| Record name | PHENYLMERCURIC HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenylmercuric hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyphenylmercury | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mercury, hydroxyphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylmercuric hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylmercury hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)

